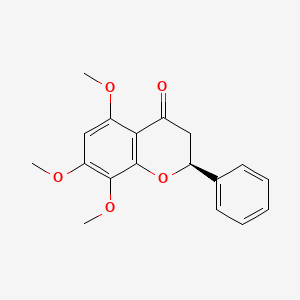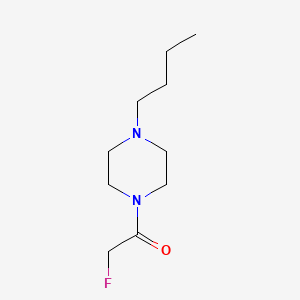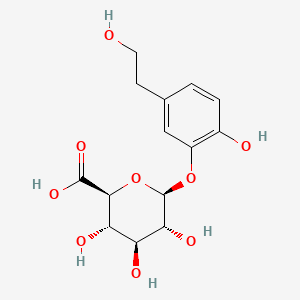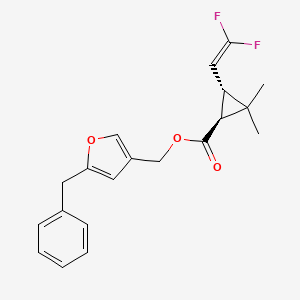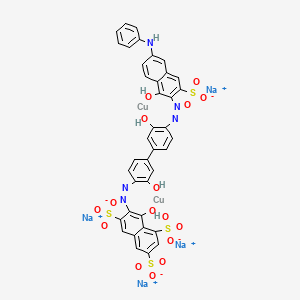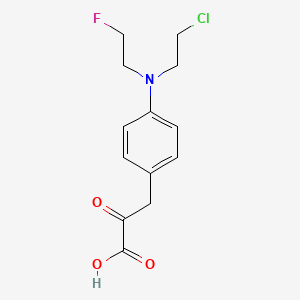
Glycerol dihydrogen phosphate,sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Glycerol dihydrogen phosphate, sodium salt, can be synthesized by reacting mono and diglycerides derived from edible sources with phosphorus pentoxide, followed by neutralization with sodium carbonate . Another method involves the reaction of sodium hydrogen phosphate with water, producing sodium dihydrogen phosphate and sodium hydroxide as a byproduct .
Industrial Production Methods
Industrial production of glycerol dihydrogen phosphate, sodium salt, typically involves the large-scale reaction of glycerol derivatives with phosphorus pentoxide and subsequent neutralization with sodium carbonate . This method ensures a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycerol dihydrogen phosphate, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate compounds.
Reduction: It can be reduced under specific conditions to yield glycerol and phosphate ions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with glycerol dihydrogen phosphate, sodium salt, include strong acids like hydrochloric acid and strong bases like sodium hydroxide . These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving glycerol dihydrogen phosphate, sodium salt, include phosphoric acid, sodium chloride, and various glycerol derivatives .
科学的研究の応用
Glycerol dihydrogen phosphate, sodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution component.
Biology: It is used in the development of hydrogels and scaffolds for tissue engineering and cell growth.
Industry: It is used in the production of biodegradable materials and as an additive in isolation mediums.
作用機序
Glycerol dihydrogen phosphate, sodium salt, acts as a donor of inorganic phosphate in the body . It is hydrolyzed to form inorganic phosphate and glycerol, a reaction dependent on the activity of serum alkaline phosphatases . The inorganic phosphate produced is essential for various biological processes, including bone mineralization and energy metabolism .
類似化合物との比較
Similar Compounds
Sodium dihydrogen phosphate: Similar in structure but differs in its specific applications and properties.
Glycerol 3-phosphate: Another glycerol derivative used in different biochemical pathways.
Sodium beta-glycerophosphate: Used as a phosphatase inhibitor and in bone matrix mineralization.
Uniqueness
Glycerol dihydrogen phosphate, sodium salt, is unique due to its dual role as a phosphate donor and its applications in both medical and industrial fields . Its ability to promote bone mineralization and its use in total parenteral nutrition highlight its versatility and importance in various scientific domains .
特性
分子式 |
C3H10NaO7P |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
sodium;dihydrogen phosphate;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Na.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+1;/p-1 |
InChIキー |
XJOHAKBCTNXARA-UHFFFAOYSA-M |
正規SMILES |
C(C(CO)O)O.OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


